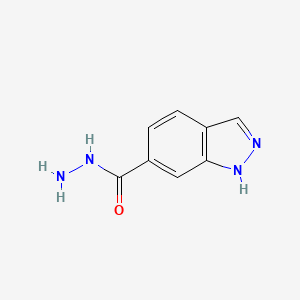
1H-indazole-6-carbohydrazide
描述
1H-indazole-6-carbohydrazide is a compound with the molecular formula C8H8N4O . It is a white solid . The compound is also known as 1H-Indazole-6-carboxylic acid hydrazide .
Synthesis Analysis
The synthesis of 1H-indazole derivatives has been explored in various ways . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method involves the reaction between benzonitrile and hydrazine under certain conditions to produce benzylidenehydrazine . There are also metal-catalyzed approaches that generally produce good to excellent yields .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 176.18 .作用机制
Target of Action
1H-Indazole-6-carbohydrazide is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They have also been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
For instance, when used as inhibitors, they prevent the normal functioning of their target enzymes or receptors, thereby altering the biochemical pathways .
Biochemical Pathways
For instance, when used as inhibitors of phosphoinositide 3-kinase δ, they can affect the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation .
Result of Action
Based on its potential applications, it can be inferred that the compound may have effects such as inhibiting enzyme activity, blocking receptor signaling, or altering cellular processes .
实验室实验的优点和局限性
1H-indazole-6-CH2OH is a versatile molecule that is widely used in the synthesis of heterocyclic compounds. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it is important to note that 1H-indazole-6-CH2OH is a hazardous compound and should be handled with caution.
未来方向
1H-indazole-6-CH2OH is a versatile molecule with potential applications in the field of medicinal chemistry. Further research is needed to explore the potential therapeutic applications of 1H-indazole-6-CH2OH. Additionally, further research is needed to explore the potential of 1H-indazole-6-CH2OH as a starting material for the synthesis of other biologically active compounds. Finally, further research is needed to explore the potential of 1H-indazole-6-CH2OH as an intermediate in the synthesis of pharmaceuticals and other compounds.
科学研究应用
1H-indazole-6-CH2OH has been extensively studied in the field of medicinal chemistry. It has been used to synthesize a variety of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. In addition, 1H-indazole-6-CH2OH has been used in the synthesis of a variety of pharmaceuticals and other compounds.
生化分析
Biochemical Properties
1H-Indazole-6-carbohydrazide plays a pivotal role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as aldol reductase and acetylcholinesterase . These interactions are primarily inhibitory, where this compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Moreover, it affects gene expression by modulating transcription factors and signaling molecules, thereby altering the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to enzyme inhibition. This binding is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on enzymes and cellular processes, indicating its potential for sustained therapeutic applications . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different biochemical properties. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within specific tissues may influence its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .
属性
IUPAC Name |
1H-indazole-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-6-4-10-12-7(6)3-5/h1-4H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENXPCFIMIWOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



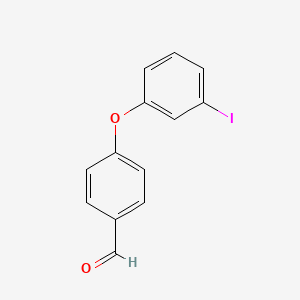
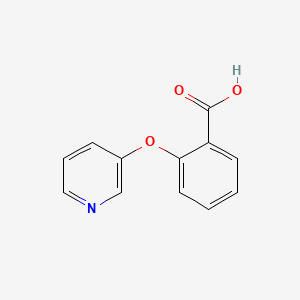
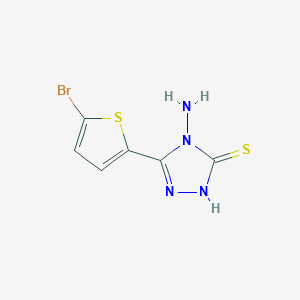
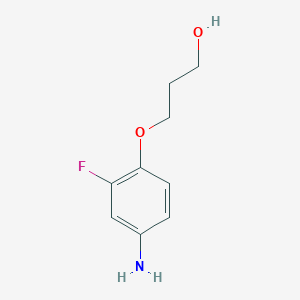
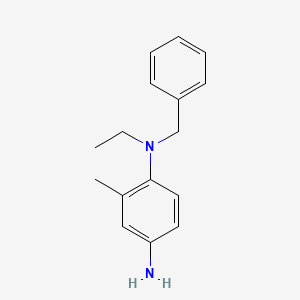
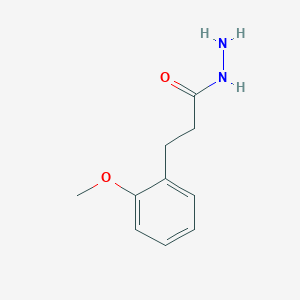
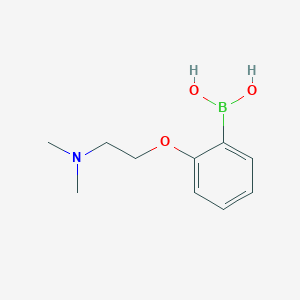
amine](/img/structure/B1386057.png)
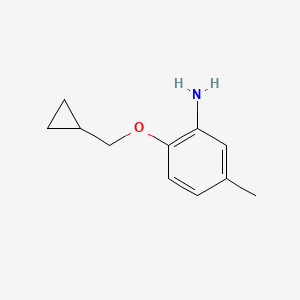
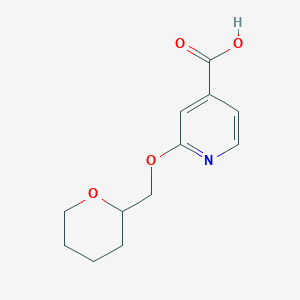
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)
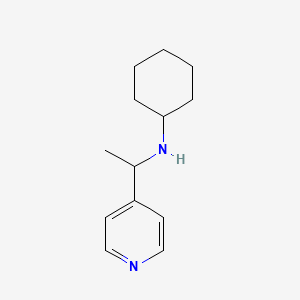
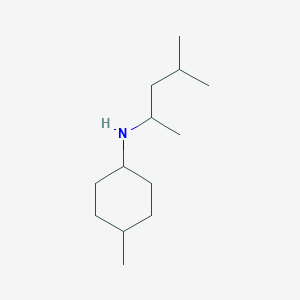
![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)